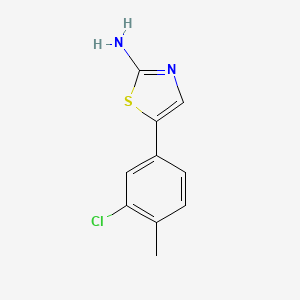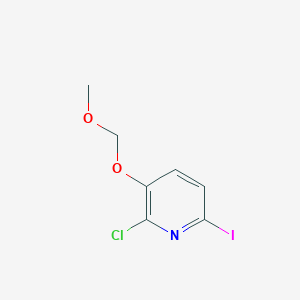![molecular formula C14H17ClFN B14026908 2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)
2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[35]nonane is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[35]nonane typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization and substitution steps .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism by which 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]octane
- 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]decane
Uniqueness
Compared to similar compounds, 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H17ClFN |
|---|---|
Poids moléculaire |
253.74 g/mol |
Nom IUPAC |
2-(3-chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C14H17ClFN/c15-12-7-10(1-2-13(12)16)11-8-14(9-11)3-5-17-6-4-14/h1-2,7,11,17H,3-6,8-9H2 |
Clé InChI |
SHACRRSPCIBTSC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC(C2)C3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)

![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)



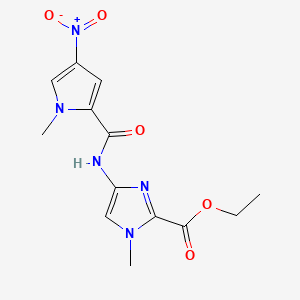
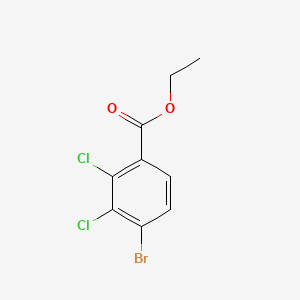
![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)
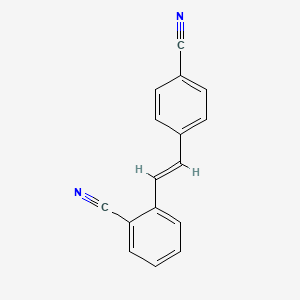
![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
